amine CAS No. 950246-30-7](/img/structure/B2837928.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine, also known as DMSO2-EDA, is a sulfone-based compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a multi-step process, and its mechanism of action and biochemical effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has been used in various scientific research applications due to its unique properties. One of the major research areas where this compound has been used is in the field of medicinal chemistry. This compound has been found to have potential anti-cancer properties and has been studied for its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Wirkmechanismus
The mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have antioxidant properties and can scavenge free radicals in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. It also has anti-inflammatory and antimicrobial properties, making it useful in the development of drugs for the treatment of inflammatory and infectious diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine. One area of research is the development of anti-cancer drugs based on this compound. Further studies are needed to determine the mechanism of action of this compound in inducing apoptosis in cancer cells and to optimize its anti-cancer properties. Another area of research is the development of anti-inflammatory and antimicrobial drugs based on this compound. Further studies are needed to determine the safe dosage and potential side effects of this compound and to optimize its therapeutic properties. Additionally, the potential use of this compound in other research areas such as neurodegenerative diseases and cardiovascular diseases should be explored.
Synthesemethoden
The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves a multi-step process that starts with the reaction of 3,4-dichloro-2-methoxyphenylsulfonyl chloride with 1-ethyl-2-hydroxyethylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound 3,4-dichloro-2-methoxyphenylsulfonyl(1-ethyl-2-hydroxyethyl)amine. This intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, this compound.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-3-7(6-15)14-19(16,17)9-5-4-8(12)10(13)11(9)18-2/h4-5,7,14-15H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEAKKKWVFWDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


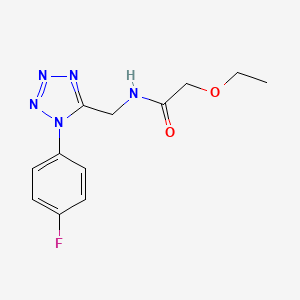
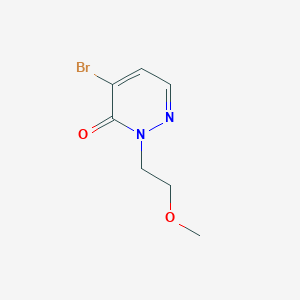

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)
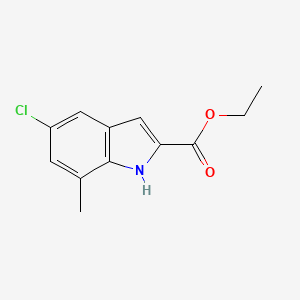

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
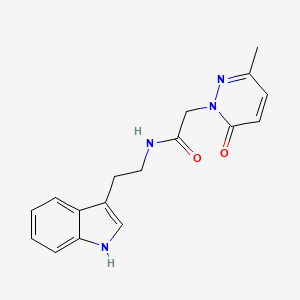
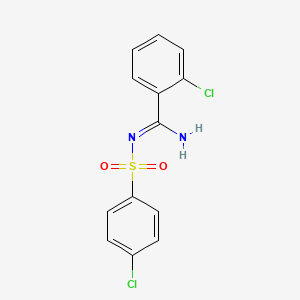
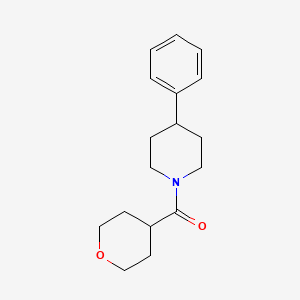
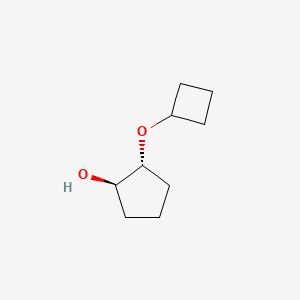
![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)
